Digoxoside

描述

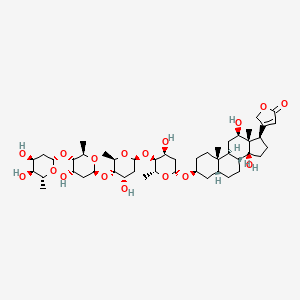

Digoxoside is a steroid glycoside compound derived from the plant Digitalis lanata. It is a member of the cardenolide family, which is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is structurally characterized by the presence of a digoxigenin aglycone linked to a sugar moiety composed of multiple digitoxose units .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of digoxoside typically involves the extraction of digoxigenin from Digitalis lanata, followed by glycosylation reactions to attach the digitoxose sugar units. The glycosylation process can be achieved using various glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of digoxigenin from Digitalis lanata, followed by enzymatic or chemical glycosylation processes. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions

Digoxoside undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the aglycone or sugar moieties, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for glycosylation reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit different biological activities and may be used in various research and therapeutic applications .

科学研究应用

Chemical Structure and Mechanism of Action

Digoxoside features a digoxigenin aglycone linked to multiple digitoxose units. Its primary mechanism involves the inhibition of the Na+/K+-ATPase enzyme, which plays a crucial role in cellular ion transport. This inhibition leads to increased intracellular calcium levels, enhancing myocardial contractility—a key therapeutic effect in treating heart conditions.

Medical Applications

This compound is primarily used in the treatment of various heart conditions, including:

- Heart Failure : It improves cardiac output by increasing the force of myocardial contraction.

- Supraventricular Arrhythmias : It helps regulate heart rhythm by modulating electrical conduction in the heart.

Recent studies have also explored its potential antitumor effects against various cancers, including prostate and breast carcinoma .

| Condition | Application | Mechanism |

|---|---|---|

| Heart Failure | Increases myocardial contractility | Inhibition of Na+/K+-ATPase |

| Supraventricular Arrhythmias | Regulates heart rhythm | Modulation of electrical conduction |

| Cancer (e.g., prostate) | Potential antitumor effects | Induction of apoptosis in cancer cells |

Biological Research

In biological studies, this compound serves as a model compound for investigating glycosylation reactions and signal transduction pathways. Researchers utilize it to explore the effects of cardenolides on cellular processes, contributing to a better understanding of their biological roles .

Chemistry

This compound is employed in synthetic chemistry as a precursor for developing other cardiac glycosides and bioactive compounds. Its structural properties make it an essential component in the synthesis of various glycosides used in pharmaceuticals.

Industrial Applications

In the pharmaceutical industry, this compound's derivatives are investigated for their therapeutic potential beyond cardiology. It is also used as a reference compound in quality control processes for drug manufacturing.

Case Study 1: Cardiac Effects

A clinical trial assessed the efficacy of this compound in patients with chronic heart failure. The study found that patients receiving this compound exhibited significant improvements in ejection fraction and overall functional capacity compared to those on placebo .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound derivatives against breast cancer cell lines. The study demonstrated that specific modifications to the sugar moiety enhanced antitumor activity while reducing cytotoxicity to normal cells .

作用机制

Digoxoside exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium levels enhance cardiac contractility, making this compound effective in treating heart failure and certain arrhythmias .

相似化合物的比较

Similar Compounds

Similar compounds to digoxoside include other cardenolides such as digitoxin, ouabain, and lanatoside C. These compounds share a similar aglycone structure but differ in the number and type of sugar moieties attached .

Uniqueness of this compound

This compound is unique due to its specific glycosylation pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of multiple digitoxose units in this compound contributes to its distinct biological activity and therapeutic potential compared to other cardenolides .

生物活性

Digoxoside, a cardiac glycoside derived from the plant Digitalis purpurea, has been extensively studied for its biological activity, particularly in the context of cardiovascular health and its emerging role in cancer therapy. This article delves into the mechanisms of action, pharmacodynamics, and potential therapeutic applications of this compound, supported by case studies and research findings.

This compound primarily exerts its effects by inhibiting the Na/K-ATPase enzyme, which leads to an increase in intracellular sodium concentration. This subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger, enhancing cardiac contractility (positive inotropic effect). Additionally, this compound has been shown to have effects on various signaling pathways that may contribute to its therapeutic efficacy.

Key Interactions

- Na/K-ATPase Inhibition : The binding of this compound to this enzyme is crucial for its cardiac effects. Studies indicate that specific hydroxyl groups on the this compound molecule play a significant role in this binding affinity .

- NF-κB Pathway : Recent research suggests that this compound can bind to NF-κB, a key transcription factor involved in inflammatory responses and cell survival. This interaction may provide insights into its potential antitumor properties .

Cardiovascular Effects

The primary use of this compound remains in the treatment of heart failure and atrial fibrillation. Its ability to enhance cardiac output while reducing heart rate makes it a valuable therapeutic agent. Clinical studies have demonstrated that patients receiving digoxin (and by extension, this compound) show improved symptoms of heart failure compared to those receiving placebo treatments.

Antitumor Potential

Emerging evidence indicates that this compound may possess antitumor properties. It has been found to induce apoptosis in various cancer cell lines, potentially through its effects on NF-κB and other apoptotic pathways. The docking studies have shown that digoxin derivatives exhibit varying degrees of cytotoxicity against cancer cells, suggesting a broader application of cardiac glycosides in oncology .

Clinical Studies

- Heart Failure Management : A clinical trial involving patients with chronic heart failure demonstrated significant improvements in exercise capacity and quality of life for those treated with digoxin compared to control groups. The study highlighted the importance of monitoring serum levels due to the narrow therapeutic index associated with digoxin .

- Cancer Treatment : A recent case study explored the use of digoxin derivatives in treating breast cancer. The results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to digoxin itself, suggesting potential for developing more effective cancer therapies based on structural modifications of cardiac glycosides .

Data Tables

| Study | Findings | |

|---|---|---|

| Clinical Trial on Heart Failure | Improved exercise capacity and reduced hospitalization rates | Digoxin is effective for chronic heart failure management |

| Antitumor Activity Study | Induced apoptosis in breast cancer cell lines | This compound derivatives have potential as anticancer agents |

属性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWJFVWFSYHOTB-YQIAHCFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31539-05-6 | |

| Record name | EINECS 250-687-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGOXOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How do digoxin and digitoxin exert their effects on the heart, and what are the potential consequences of overdose?

A1: Digoxin and digitoxin belong to a class of drugs called cardiac glycosides. They exert their therapeutic effects by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes []. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium handling within the cells. The elevated intracellular calcium levels enhance myocardial contractility, leading to a stronger heartbeat.

Q2: Can you describe the analytical method used in the study to detect and quantify the cardiac glycosides in the patient's samples?

A2: The study employed a highly specific and sensitive technique called liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) to determine the levels of various cardiac glycosides and their metabolites in the patient's serum and urine samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。